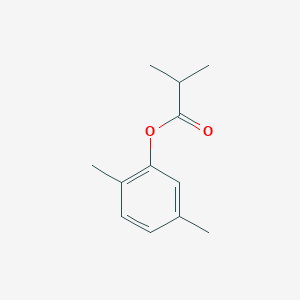

2,5-Dimethylphenyl 2-methylpropanoate

Description

2,5-Dimethylphenyl 2-methylpropanoate is an organic ester characterized by a 2,5-dimethylphenyl aromatic ring linked via an ester bond to 2-methylpropanoic acid (isobutyric acid). This compound is structurally notable for its disubstituted aromatic system and branched alkyl chain, which influence its physicochemical properties, including lipophilicity and electronic distribution.

Properties

Molecular Formula |

C12H16O2 |

|---|---|

Molecular Weight |

192.25 g/mol |

IUPAC Name |

(2,5-dimethylphenyl) 2-methylpropanoate |

InChI |

InChI=1S/C12H16O2/c1-8(2)12(13)14-11-7-9(3)5-6-10(11)4/h5-8H,1-4H3 |

InChI Key |

ZSMZBHDKVSCSBT-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)C)OC(=O)C(C)C |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OC(=O)C(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Findings :

- Substituent Position : Ortho/para-substituted derivatives (e.g., 2,5-dimethylphenyl) exhibit comparable PET inhibition to meta-substituted analogs (e.g., 3,5-dimethylphenyl), suggesting positional flexibility in activity .

- Electronic Effects : Electron-withdrawing groups (e.g., fluorine) reduce lipophilicity but maintain PET inhibition, whereas electron-donating methyl groups enhance lipophilicity without compromising activity .

- Relevance to this compound: While the ester group in 2-methylpropanoate differs from the carboxamide linkage, the 2,5-dimethylphenyl moiety’s role in enhancing lipophilicity and binding interactions is conserved.

Phenoxypropanoate Derivatives

and describe structurally complex esters, such as [2-[[(1S)-2-[(1S,2S)-2-(2,4-dimethylphenyl)-1,3-dimethyl-butoxy]-1-methyl-2-oxo-ethyl]carbamoyl]-4-methoxy-3-pyridyl]oxymethyl 2-methylpropanoate. These compounds share the 2-methylpropanoate group but vary in aromatic substitution patterns. Key comparisons include:

| Feature | This compound | 2,4-Dimethylphenyl Analog | 2,6-Dimethylphenyl Analog |

|---|---|---|---|

| Aromatic Substitution | 2,5-dimethyl | 2,4-dimethyl | 2,6-dimethyl |

| Steric Hindrance | Moderate | High (ortho-methyl) | Very High (di-ortho) |

| Metabolic Stability* | High | Moderate | Low |

| Bioactivity (Inferred) | PET inhibition | Enzyme modulation | Unstable in vivo |

Notes:

- Steric Effects : 2,6-Dimethylphenyl analogs exhibit reduced metabolic stability due to steric hindrance, whereas 2,5-dimethylphenyl derivatives balance lipophilicity and steric accessibility .

- Functional Group Impact: The 2-methylpropanoate ester may enhance hydrolytic stability compared to carboxamides, extending half-life in biological systems .

Agricultural Spiro Compounds

references spirotetramat, a systemic insecticide containing a cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one moiety.

| Parameter | This compound | Spirotetramat |

|---|---|---|

| Primary Use | Herbicide (inferred) | Insecticide |

| Key Functional Groups | Ester | Spirocyclic lactone |

| Residue Stability | Moderate | High (persistent in crops) |

| Mode of Action | PET inhibition | Lipid synthesis inhibition |

Insights :

- The 2,5-dimethylphenyl group is versatile, contributing to diverse mechanisms (e.g., PET inhibition vs. lipid disruption) depending on the parent scaffold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.